molecular formula C14H17NO3 B1609778 1-Benzyl-2-oxopiperidin-3-yl acetate CAS No. 614754-21-1

1-Benzyl-2-oxopiperidin-3-yl acetate

Cat. No.: B1609778
CAS No.: 614754-21-1
M. Wt: 247.29 g/mol
InChI Key: GCFZDQQHPLSBPY-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxopiperidin-3-yl acetate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Benzyl-2-oxopiperidin-3-yl acetate typically involves the reaction of piperidine derivatives with benzyl and acetate groups. One common method involves the acylation of 1-benzyl-2-oxopiperidine with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-2-oxopiperidin-3-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and piperidinones .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxopiperidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

1-Benzyl-2-oxopiperidin-3-yl acetate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-benzyl-2-oxopiperidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)18-13-8-5-9-15(14(13)17)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFZDQQHPLSBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCN(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465494
Record name 1-benzyl-2-oxopiperidin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614754-21-1
Record name 1-benzyl-2-oxopiperidin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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